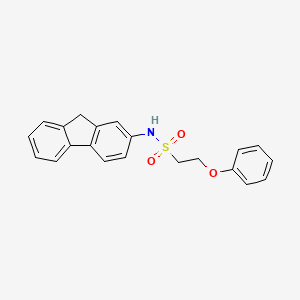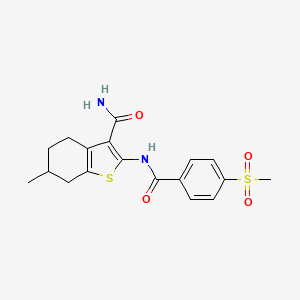![molecular formula C21H15N3O5S B6495732 N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide CAS No. 1351634-79-1](/img/structure/B6495732.png)
N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide” is a complex organic molecule. It has a molecular formula of C27H24O11 and a molecular weight of 524.47 . This compound is related to the class of heterocyclic compounds known as chromenes .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the reaction of activated carboxylic acids and aromatic amines . The reaction conditions can be altered (acidic or basic) to yield different heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the reaction conditions. For example, the reaction of 4-oxo-4H-chromene-2-carboxylic acid with 2-aminobenzenethiol under different conditions resulted in the formation of new heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point was found to be 186°C . Spectroscopic data from IR and NMR can provide information about the functional groups and structure of the molecule .Scientific Research Applications
Cytotoxic Activity Against Cancer Cell Lines
The compound’s cytotoxic potential has been investigated against various cancer cell lines. In a study, a series of 21 chromone carboxamide derivatives (including this compound) were synthesized and evaluated in vitro using the MTT assay. Among these derivatives, 13 exhibited promising cytotoxic activity against at least one cancer cell line, with IC50 values ranging from 0.9 to 10 μM . Notably, the presence of a 6-fluoro substituent on the chromone nucleus (R1 ) or specific amide side chains (R2 ) positively impacted cytotoxicity .
Anti-Inflammatory Activity as 5-Lipoxygenase Inhibitors
Chromone carboxamides have also been screened for their anti-inflammatory potential as putative inhibitors of 5-lipoxygenase (5-LOX). Hydrophilic chromone carboxamides demonstrated greater 5-LOX inhibition. These findings suggest that this compound class could be explored further for anti-inflammatory drug development .
Antiviral Activity
While specific data on antiviral activity for this compound are not directly available, it’s worth noting that related chromone derivatives have shown antiviral potential. Further studies could explore its efficacy against specific viruses .
Other Pharmacological Properties
Due to its phenolic structure, this compound may share other pharmacological properties, such as antioxidant and free radical scavenging effects, anti-arrhythmic activity, and vasorelaxant properties .
Synthetic Route for Bis-Chromones
An unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes has been demonstrated as a simple and efficient route for the synthesis of bis-chromones. Although this specific compound was not mentioned, it highlights the versatility of chromone derivatives in synthetic chemistry .
Future Directions
properties
IUPAC Name |
N-[5-(4-oxochromene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c25-14-10-17(29-15-5-2-1-4-12(14)15)20(27)24-8-7-13-18(11-24)30-21(22-13)23-19(26)16-6-3-9-28-16/h1-6,9-10H,7-8,11H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRKGTLUTYNBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6495678.png)
![4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6495687.png)
![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6495689.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6495698.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B6495699.png)
![methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate](/img/structure/B6495706.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}acetamide](/img/structure/B6495715.png)
![N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6495716.png)
![N-[5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495718.png)
![N-[5-(1-methanesulfonylpiperidine-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495726.png)
![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6495741.png)